molecular formula C40H39F3N2O6 B14111521 N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxaMide

N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxaMide

Cat. No.: B14111521
M. Wt: 700.7 g/mol
InChI Key: DCVDPRQKWVMEIH-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a cyclopropanecarboxamide core substituted with a 2,2-difluorobenzo[d][1,3]dioxol-5-yl group and a benzyloxy/hydroxypropyl-modified indole moiety. Its design integrates fluorine atoms and aromatic systems to enhance metabolic stability and binding affinity, likely targeting enzymes or receptors associated with diseases like cystic fibrosis, as suggested by its structural similarity to CFTR modulators described in pharmacological patents .

Properties

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[6-fluoro-1-(2-hydroxy-3-phenylmethoxypropyl)-2-(2-methyl-1-phenylmethoxypropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H39F3N2O6/c1-38(2,25-49-23-27-11-7-4-8-12-27)36-18-28-17-32(31(41)20-33(28)45(36)21-30(46)24-48-22-26-9-5-3-6-10-26)44-37(47)39(15-16-39)29-13-14-34-35(19-29)51-40(42,43)50-34/h3-14,17-20,30,46H,15-16,21-25H2,1-2H3,(H,44,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVDPRQKWVMEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C2=CC3=CC(=C(C=C3N2CC(COCC4=CC=CC=C4)O)F)NC(=O)C5(CC5)C6=CC7=C(C=C6)OC(O7)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H39F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Bromination and Epoxide Ring-Opening

The indole fragment is synthesized from 3-fluoro-4-nitroaniline (369 ), which undergoes regioselective bromination to yield aryl bromide 370 . Subsequent Lewis acid-catalyzed epoxide ring-opening using (R)-glycidyl benzyl ether (371 ) introduces the hydroxypropyl side chain. Nitro group reduction furnishes hydroxy p-phenylenediamine 372 , isolated as a p-toluenesulfonic acid (p-TsOH) salt.

Step Reagents/Conditions Yield Source
Bromination Br₂, AcOH, H₂SO₄ 85%
Epoxide opening BF₃·OEt₂, DCM, 0°C → RT 78%
Nitro reduction H₂, Pd/C, MeOH 92%

Sonogashira Coupling and Larock Cyclization

Aryl bromide 372 undergoes a Sonogashira coupling with terminal alkyne 373 (synthesized from propargyl alcohol via Grignard alkylation) to form intermediate 374 . Larock indole cyclization using PdCl₂ and CuI generates the indole core 375 .

Synthesis of the Cyclopropanecarboxamide Fragment

Palladium-Catalyzed Decarboxylative Arylation

Ethyl cyanoacetate (365 ) reacts with aryl bromide 364 in the presence of Pd(OAc)₂ and a bulky phosphine ligand (e.g., XPhos) to form benzonitrile 366 (66% yield). Acidic hydrolysis converts 366 to carboxylic acid 367 .

Cyclopropanation

Double alkylation of 367 with ethylene fragment 368 under phase-transfer catalysis (PTC) conditions yields cyclopropane 369 . Basic hydrolysis affords carboxylic acid 370 , purified via toluene recrystallization.

Step Reagents/Conditions Yield Source
Decarboxylative arylation Pd(OAc)₂, XPhos, K₂CO₃, DMF 66%
Cyclopropanation NaH, TBAI, CH₂Cl₂ 58%

Fragment Coupling and Final Deprotection

Amide Bond Formation

Carboxylic acid 370 is converted to its acid chloride using oxalyl chloride and subsequently coupled with aminoindole 375 to form bis-benzyl-protected Tezacaftor intermediate 376 .

Global Deprotection

Palladium-catalyzed hydrogenation (H₂, Pd/C, MeOH) removes benzyl protective groups, yielding the final compound in 68–84% yield.

Step Reagents/Conditions Yield Source
Amide coupling Et₃N, THF, 0°C → RT 76%
Hydrogenolysis H₂ (1 atm), Pd/C, MeOH 82%

Alternative Synthetic Routes

Lewis Acid-Catalyzed Cyclopropanation

A patent-pending method avoids palladium catalysts by employing InBr₃ or AlCl₃ for cyclopropanation, reducing costs and elemental impurity risks. This approach achieves comparable yields (60–65%) but requires stringent anhydrous conditions.

Deuterated Analog Synthesis

Isotopic labeling (e.g., D4 -Tezacaftor) is achieved by substituting ethylene with deuterated reagents during cyclopropanation, followed by analogous coupling steps.

Critical Analysis of Methodologies

Palladium-Dependent vs. Lewis Acid Routes

  • Pd-catalyzed methods offer higher yields (70–85%) but involve costly catalysts and potential metal contamination.
  • Lewis acid routes are cost-effective but less scalable due to moisture sensitivity.

Scalability and Industrial Feasibility

The convergent strategy in Section 4 is preferred for industrial production, as it allows parallel synthesis of fragments and minimizes purification challenges.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxaMide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone.

    Reduction: The benzyloxy groups can be reduced to benzyl alcohols.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group yields a ketone, while reduction of the benzyloxy groups produces benzyl alcohols.

Scientific Research Applications

N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxaMide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxaMide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues of Cyclopropanecarboxamide Derivatives

The compound shares a cyclopropanecarboxamide scaffold with several synthesized derivatives in the literature. Below is a comparative analysis of key analogues:

Compound Substituents Key Features Synthetic Yield Diastereomer Ratio (dr)
Target Compound 2,2-Difluorobenzo[d][1,3]dioxol-5-yl, benzyloxy/hydroxypropyl-indole High polarity, fluorinated aromatic systems, rigid cyclopropane core Not reported Not reported
2-(3-(Dimethylamino)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide (15ae) 3-(Dimethylamino)phenoxy, phenyl Electron-rich phenoxy group, tertiary amine 52% 20:1
2-(4-Bromophenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide (15af) 4-Bromophenoxy, phenyl Halogenated aromatic system, potential for cross-coupling reactions 47% 20:1
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide 4-Methoxyphenoxy, phenyl Methoxy group enhancing lipophilicity 78% 23:1

Key Observations :

  • Substituent Effects: The target compound’s 2,2-difluorobenzo[d][1,3]dioxol-5-yl group distinguishes it from simpler phenoxy or halogenated analogues. This substituent likely improves binding to hydrophobic pockets in target proteins, as seen in fluorinated CFTR correctors .
  • Synthetic Complexity : Unlike derivatives with single aromatic substituents (e.g., 15ae, 15af), the target compound’s indole-based side chain introduces synthetic challenges, such as regioselective functionalization and diastereomer control.
  • Diastereomer Ratios : Most cyclopropanecarboxamide derivatives exhibit high diastereoselectivity (dr 20:1–23:1) due to steric and electronic effects during cyclopropane ring formation . The target compound’s dr remains unreported but may follow similar trends.
Pharmacological and Physicochemical Comparisons
  • Metabolic Stability: Fluorine atoms in the target compound and its benzo[d][1,3]dioxol group may reduce oxidative metabolism compared to non-fluorinated analogues (e.g., 15ae), as fluorine resists CYP450-mediated degradation .
  • However, the hydroxypropyl moiety may counterbalance this via hydrogen bonding.

Biological Activity

N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide is a complex organic compound with potential pharmacological applications. Its intricate structure suggests interactions with various biological targets, making it an interesting subject for research in medicinal chemistry.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C34H41FN2O5
  • CAS Number : 2438856-38-1
  • IUPAC Name : tert-butyl (R)-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)carbamate
  • Molecular Weight : 576.71 g/mol

While specific mechanisms of action for this compound are not well-documented, the following general pathways can be considered based on similar compounds:

  • Receptor Modulation : The indole and benzyloxy moieties may interact with various G protein-coupled receptors (GPCRs), influencing downstream signaling pathways.
  • Enzyme Inhibition : The cyclopropanecarboxamide structure could act as a reversible inhibitor for certain enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the unique features and potential biological activities compared to structurally similar compounds:

Compound NameKey Structural FeaturesBiological ActivityUniqueness
Compound AIndole core with methoxy groupAnticancerLacks difluorobenzo[d][1,3]dioxole
Compound BBenzyl group and hydroxyl groupAntimicrobialNo cyclopropane moiety
Compound CFluorinated benzene ringNeuroprotectiveDifferent substitution pattern

The unique combination of structural elements in N-(1-(3-(benzyloxy)-2-hydroxypropyl)-...) may enhance its biological activity and specificity towards certain targets.

Case Studies and Research Findings

As of now, specific case studies focusing solely on this compound are not available. However, preliminary studies on similar compounds indicate that:

  • Synthesis Methods : Various synthetic routes have been explored to produce compounds with similar structures, suggesting that this compound can be synthesized effectively.

    For example, the synthesis involves palladium-catalyzed reactions and purification processes that yield high-purity products suitable for biological testing .

Q & A

Basic: What are the key synthetic considerations for introducing multiple benzyloxy groups in this compound?

Methodological Answer:
The synthesis of compounds with benzyloxy groups requires careful protection-deprotection strategies. Benzyloxy groups act as protecting agents for hydroxyl functionalities, preventing unwanted side reactions (e.g., oxidation or nucleophilic attacks). For example, and 2 highlight the use of benzyloxy-protected intermediates in cyclopropane carboxamide synthesis. Silica gel chromatography (hexanes/EtOAc systems) is critical for isolating diastereomers, with yields around 50–52% .

Advanced: How can diastereomeric ratios (dr) be optimized in cyclopropane derivatives?

Methodological Answer:
Diastereoselectivity in cyclopropane formation is influenced by reaction temperature, solvent polarity, and stoichiometry. and 2 report dr values of 19:1 and 17:1, respectively, using Procedure B. Key factors include:

  • Reagent Equivalents: Excess phenol derivatives (4.0 equiv.) improve selectivity .
  • Reaction Time: Extended reaction times may enhance thermodynamic control.
  • Chromatography: Preparative column chromatography effectively separates diastereomers, though inseparable mixtures may require alternative strategies like crystallization .

Basic: Which analytical techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR (e.g., ) resolve diastereomers and confirm substituent positions (e.g., fluorine coupling constants).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formulas, particularly for fluorinated and cyclopropane-containing compounds .
  • Chromatographic Purity: TLC (Rf values) and HPLC ensure compound homogeneity .

Advanced: How can steric hindrance during cyclopropane ring closure be mitigated?

Methodological Answer:
Steric challenges arise from bulky substituents (e.g., benzyloxy groups). Strategies include:

  • Solvent Choice: Low-polarity solvents (e.g., DCM) reduce steric crowding .
  • Catalytic Systems: Transition metal catalysts or Lewis acids may facilitate ring closure.
  • Temperature Control: Slow addition of reagents at controlled temperatures minimizes side reactions .

Basic: What is the role of benzyloxy groups in stabilizing intermediates?

Methodological Answer:
Benzyloxy groups enhance stability by:

  • Protecting Hydroxyls: Preventing oxidation during acidic/basic conditions (e.g., uses NaOH/HCl for deprotection).
  • Improving Solubility: Aromatic rings aid solubility in organic phases, facilitating chromatographic purification .

Advanced: How can low yields in multi-step syntheses be addressed?

Methodological Answer:

  • Stepwise Optimization: Isolate and characterize intermediates at each step (e.g., uses silyl deprotection and Mitsunobu reactions).
  • Reagent Purity: Ensure anhydrous conditions for moisture-sensitive steps (e.g., trifluoromethanesulfonate couplings in ).
  • Alternative Pathways: Explore microwave-assisted synthesis or flow chemistry to accelerate reaction times .

Basic: What purification methods are effective for this compound?

Methodological Answer:

  • Column Chromatography: Silica gel with hexanes/EtOAc gradients separates diastereomers (Rf ~0.21–0.23) .
  • HPLC: Reverse-phase systems (C18 columns) resolve polar impurities, especially for fluorinated analogs .

Advanced: How do computational studies aid in understanding electronic effects?

Methodological Answer:

  • Density Functional Theory (DFT): Predicts electronic distributions in cyclopropane rings and fluorinated aromatics.
  • Crystallography: Single-crystal X-ray diffraction (e.g., ) validates bond angles and dihedral strains.
  • Molecular Dynamics: Simulates solvent interactions to optimize reaction conditions .

Basic: How is the fluorine atom's position in the indole ring confirmed?

Methodological Answer:

  • 19F^{19}F NMR: Directly identifies fluorine chemical shifts and coupling patterns.
  • NOE Experiments: Nuclear Overhauser effects correlate spatial proximity of fluorine with adjacent protons .

Advanced: What strategies resolve contradictions in diastereoselectivity data?

Methodological Answer:
Discrepancies in dr values (e.g., 17:1 vs. 19:1 in vs. 2 ) may arise from:

  • Substituent Electronic Effects: Electron-withdrawing groups (e.g., fluorine) alter transition-state energies.
  • Kinetic vs. Thermodynamic Control: Varying reaction times or temperatures favor different pathways.
  • Statistical Analysis: Replicate experiments with DOE (Design of Experiments) to identify significant variables .

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